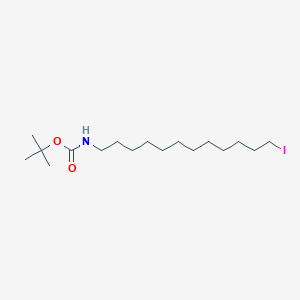

12-(Boc-amino)-1-dodecyl iodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H34INO2 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

tert-butyl N-(12-iodododecyl)carbamate |

InChI |

InChI=1S/C17H34INO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) |

InChI Key |

KVMBJIOFRRKRHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCI |

Origin of Product |

United States |

Synthesis and Isolation Methodologies for 12 Boc Amino 1 Dodecyl Iodine

Precursor Selection and Design for Alkyl Iodide Formation

The introduction of an iodine atom at the terminus of a dodecyl chain can be achieved through several reliable methods. A common precursor for this transformation is a terminal alcohol, such as 12-hydroxydodecanoic acid or 1,12-dodecanediol. The hydroxyl group serves as a versatile handle for conversion into an iodide.

One prevalent strategy involves the activation of the terminal hydroxyl group followed by nucleophilic substitution with an iodide salt. Reagents like triphenylphosphine (B44618) and iodine can be used to directly convert the alcohol to the corresponding iodide. youtube.com Another effective method is the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide in an SN2 reaction.

Alternatively, a precursor already containing a different halogen at the terminal position, such as 12-bromo-1-dodecanol, can be employed. This allows for a subsequent halide exchange reaction to introduce the iodide atom.

The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The Boc group can be introduced at different stages of the synthesis.

One approach involves starting with a precursor that already contains an amino group, such as 12-aminododecan-1-ol. The amine can be selectively protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com This protection is crucial to prevent the amine from undergoing undesired side reactions during the subsequent iodination step. A study highlights an efficient protocol for the N-Boc protection of various amines using a catalytic amount of molecular iodine. orgsyn.orgnih.gov

Another strategy is to introduce the amine functionality late in the synthesis. For instance, a precursor like 12-iodododecan-1-ol (B14628283) can be synthesized first. The hydroxyl group can then be converted to an azide, followed by reduction to the amine and subsequent Boc protection.

Synthetic Pathways to 12-(Boc-amino)-1-dodecyl Iodine

The construction of this compound can be accomplished through various synthetic routes, each with its own set of advantages and limitations. These pathways can be broadly categorized into direct iodination, halide exchange, and multi-step convergent or divergent approaches.

Direct iodination commonly involves the conversion of a precursor alcohol, N-(12-hydroxydodecyl)acetamide, into the target iodide. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds under mild conditions and generally provides good yields of the corresponding alkyl iodide.

| Reaction Step | Reagents and Conditions | Purpose |

| Alcohol to Iodide | PPh₃, Imidazole, I₂ in CH₂Cl₂ | Direct conversion of the terminal hydroxyl group to an iodide. |

This protocol is advantageous as it is a one-pot reaction, but the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides, typically chlorides or bromides. libretexts.org This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone (B3395972). libretexts.org

A plausible synthetic sequence would begin with a commercially available precursor like 12-bromo-1-dodecanol. The hydroxyl group would first be protected, followed by the introduction of the Boc-protected amine, and finally, the halide exchange. A more direct route involves the Boc protection of 12-aminododecan-1-ol, followed by bromination of the alcohol and subsequent Finkelstein reaction.

| Starting Material | Intermediate | Final Product | Key Reaction |

| 12-Bromo-1-(Boc-amino)dodecane | - | This compound | Finkelstein Reaction (NaI in acetone) |

This method is particularly useful when the corresponding alkyl bromide is more readily accessible or cheaper than the alcohol. The reaction conditions are generally mild, and the purification of the product is often straightforward.

Purification and Analytical Characterization Techniques for Synthetic Products

The purification of this compound is typically achieved by column chromatography on silica (B1680970) gel. The polarity of the eluent is chosen to effectively separate the product from any unreacted starting materials, such as 12-(Boc-amino)-1-dodecanol, and byproducts like triphenylphosphine oxide.

The structural confirmation and purity assessment of the synthesized this compound are carried out using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the long alkyl chain, the Boc protecting group (characterized by a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group), and the methylene (B1212753) group attached to the iodine atom (which would appear as a triplet at a downfield chemical shift compared to the other methylene protons). ¹³C NMR spectroscopy would show the characteristic signals for the carbonyl of the Boc group, the carbons of the tert-butyl group, the methylene carbons of the dodecyl chain, and the carbon bearing the iodine atom at a shielded chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the carbamate (B1207046) (around 3300 cm⁻¹), the C=O stretching of the Boc group (around 1690 cm⁻¹), and the C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

The analytical data for the precursor, 12-(Boc-amino)-1-dodecanol, is well-established and serves as a benchmark for confirming the successful conversion to the iodide. biosynth.comguidechem.comscbt.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |

| 12-Amino-1-dodecanol | C₁₂H₂₇NO | 201.35 | IR: O-H, N-H stretches; ¹H NMR: signals for CH₂OH and CH₂NH₂ |

| 12-(tert-Butoxycarbonylamino)-1-dodecanol | C₁₇H₃₅NO₃ | 301.47 | IR: O-H, N-H, C=O stretches; ¹H NMR: singlet for Boc group |

| This compound | C₁₇H₃₄INO₂ | 411.36 | IR: N-H, C=O stretches; ¹H NMR: downfield triplet for CH₂I |

Chemical Reactivity and Reaction Mechanisms of 12 Boc Amino 1 Dodecyl Iodine

Reactivity of the Terminal Iodide Group

The terminal iodide in 12-(Boc-amino)-1-dodecyl iodine is a key site for synthetic modifications. Its reactivity is influenced by the long alkyl chain and the presence of the distant Boc-protected amine.

Nucleophilic Substitution Reactions (SN2, SN1)

The primary carbon bearing the iodine atom is susceptible to nucleophilic attack. The mechanism of substitution, either SN2 or SN1, is dependent on the reaction conditions and the nature of the nucleophile.

SN2 Reactions: Due to the primary nature of the alkyl iodide, the SN2 pathway is generally favored. This involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. In the case of this compound, the long, flexible alkyl chain does not present significant steric hindrance to this approach. Common nucleophiles for SN2 reactions with alkyl iodides include alkoxides, cyanides, and other halides. The Finkelstein reaction, for instance, utilizes the differential solubility of sodium halides in acetone (B3395972) to drive the equilibrium towards the formation of an alkyl iodide from an alkyl chloride or bromide. acsgcipr.org

SN1 Reactions: An SN1 mechanism, which proceeds through a carbocation intermediate, is less common for primary alkyl halides due to the instability of the resulting primary carbocation. libretexts.org However, under certain conditions, such as in the presence of a strong acid and a polar, protic solvent, an SN1 pathway may be accessible. libretexts.org The stability of the carbocation is a critical factor, and for primary systems, rearrangement to a more stable secondary or tertiary carbocation is a possibility if the structure allows. For this compound, the formation of a primary carbocation at the terminal position is energetically unfavorable.

The following table summarizes the key aspects of SN1 and SN2 reactions for alkyl halides:

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Determining Step | Unimolecular | Bimolecular |

| Intermediate | Carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Solvent | Polar, protic | Polar, aprotic |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

Radical Reactions Involving Alkyl Iodides

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an alkyl radical. This can be initiated by heat, light, or a radical initiator. Once formed, the dodecyl radical can participate in various radical-mediated processes, such as addition to alkenes or alkynes, or coupling reactions.

Oxidative Addition Pathways in Transition Metal Catalysis

The terminal iodide of this compound can readily undergo oxidative addition to low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. rsc.orgresearchgate.net This process involves the insertion of the metal into the carbon-iodine bond, leading to an increase in the oxidation state of the metal. For example, a Pd(0) complex can react with the alkyl iodide to form a Pd(II) species. researchgate.net This activation allows for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. The nature of the ligand on the transition metal can significantly influence the rate and mechanism of the oxidative addition. ucla.edu Iodide itself can play a crucial role in the catalytic cycle, often accelerating steps like oxidative addition and reductive elimination. rsc.org

Reactivity of the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. jk-sci.comresearchgate.net

Deprotection Strategies for the Boc Group (e.g., acid-catalyzed removal)

The most common method for cleaving the Boc group is through acid-catalyzed hydrolysis. fishersci.co.ukmasterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. jk-sci.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. jk-sci.commasterorganicchemistry.com

Alternative, milder acidic conditions can also be used for Boc deprotection, which can be advantageous when other acid-sensitive functional groups are present in the molecule. organic-chemistry.orgresearchgate.net

The following table outlines common reagents for Boc deprotection:

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Very common and efficient jk-sci.comfishersci.co.uk |

| Hydrochloric acid (HCl) | In a solvent like dioxane or ethyl acetate | Widely used fishersci.co.uk |

| Sulfuric acid (H₂SO₄) | In tert-butyl acetate | Can be selective in the presence of tert-butyl esters researchgate.net |

| Methanesulfonic acid | In tert-butyl acetate/DCM | Another option for selective deprotection researchgate.net |

| Phosphoric acid | Aqueous solution | Mild and environmentally benign organic-chemistry.org |

Post-Deprotection Amine Reactivity (e.g., acylation, alkylation)

Once the Boc group is removed, the resulting primary amine at the 12-position becomes a nucleophilic site, ready for a variety of functionalization reactions.

Acylation: The deprotected amine can readily react with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This is a fundamental transformation in peptide synthesis and for the introduction of various functional moieties.

Alkylation: The primary amine can also be alkylated using alkyl halides or other electrophiles. This allows for the introduction of one or two alkyl groups on the nitrogen, leading to secondary or tertiary amines, respectively.

The reactivity of the deprotected amine opens up a vast array of possibilities for further derivatization of the 12-aminododecyl backbone, enabling the synthesis of complex molecules with tailored properties.

Mechanistic Studies of Bifunctional Transformations

The study of the reaction mechanisms of 12-(Boc-amino)-1-dodecyl iodide focuses on understanding the pathways through which it transforms into new chemical entities. Key to this is the elucidation of whether reactions proceed through a single, coordinated step or multiple, discrete steps.

The transformation of 12-(Boc-amino)-1-dodecyl iodide, particularly in reactions involving both the amino and iodo functionalities, can theoretically proceed through either concerted or stepwise mechanisms. A concerted reaction is a single-step process where bond breaking and bond forming occur simultaneously. nih.govlibretexts.org In contrast, a stepwise reaction involves two or more distinct steps, characterized by the formation of one or more reactive intermediates. nih.govlibretexts.org

In the context of intramolecular cyclization, a concerted mechanism would involve the simultaneous attack of the nitrogen atom of the deprotected amine onto the carbon bearing the iodine atom, with the concurrent departure of the iodide ion. This is analogous to an SN2 (bimolecular nucleophilic substitution) mechanism, occurring intramolecularly.

A stepwise mechanism, on the other hand, would typically involve the initial, rate-determining departure of the iodide leaving group to form a primary carbocation at the terminal carbon. This carbocation would then be rapidly attacked by the nucleophilic amine in a subsequent step. This pathway is analogous to an SN1 (unimolecular nucleophilic substitution) mechanism. However, the formation of a primary carbocation is generally energetically unfavorable, suggesting that a pure SN1 pathway is unlikely for this substrate. nih.gov

Computational studies on similar, albeit smaller, haloaziridines have shown that the reaction mechanism can be highly dependent on the nature of the halogen and the reaction environment. researchgate.net For long-chain haloamines like 12-(Boc-amino)-1-dodecyl iodide, the flexibility of the alkyl chain can also play a significant role in the feasibility of an intramolecular reaction.

Theoretical and experimental studies on dehydro-Diels-Alder reactions have also highlighted the fine energetic balance between concerted and stepwise pathways, where small changes in substrate structure can favor one mechanism over the other. nih.govrsc.org While not a direct analogy, this underscores the principle that the preferred reaction pathway is not always obvious and can be influenced by subtle factors.

The choice of solvent and the presence of a catalyst are critical factors that can influence both the rate and the mechanism of reactions involving 12-(Boc-amino)-1-dodecyl iodide.

Solvent Effects:

The solvent's polarity and its ability to stabilize charged species can dictate the operative reaction mechanism.

Polar Protic Solvents: Solvents like water and alcohols can stabilize both cations and anions through hydrogen bonding. nih.gov This property can facilitate the ionization of the C-I bond, thereby favoring an SN1-like stepwise mechanism by stabilizing the carbocation intermediate and the iodide leaving group. nih.gov However, these solvents can also solvate the nucleophile (the deprotected amine), potentially hindering its reactivity in a concerted SN2-type reaction.

Polar Aprotic Solvents: Solvents such as acetone or dimethylformamide (DMF) possess dipole moments that allow them to solvate cations, but they are less effective at solvating anions. This can enhance the nucleophilicity of the amine, thereby favoring a concerted SN2 mechanism. researchgate.net

Nonpolar Solvents: In nonpolar solvents, the formation of charged intermediates is highly disfavored, making a stepwise, SN1-type mechanism less likely.

The following hypothetical data table illustrates the expected trend in reaction rates for an intramolecular cyclization reaction of deprotected 12-amino-1-dodecyl iodide, based on general principles of solvent effects on nucleophilic substitution reactions.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate for SN2 Cyclization |

| Hexane | 1.9 | Nonpolar | Very Low |

| Diethyl Ether | 4.3 | Nonpolar | Low |

| Acetone | 21 | Polar Aprotic | High |

| Dimethylformamide (DMF) | 37 | Polar Aprotic | Very High |

| Ethanol | 24 | Polar Protic | Moderate |

| Water | 80 | Polar Protic | Moderate to Low |

Catalysis:

Catalysts can be employed to accelerate reactions and, in some cases, to favor a specific mechanistic pathway.

Metal Catalysis: Certain metal catalysts are known to facilitate intramolecular cyclizations. For instance, zinc has been used to mediate the intramolecular cyclization of N-Boc protected iodo acetonides. Palladium catalysts are also widely used in carbon-carbon and carbon-heteroatom bond-forming reactions and could potentially be employed to facilitate transformations of 12-(Boc-amino)-1-dodecyl iodide.

Phase-Transfer Catalysis: In a biphasic system (e.g., an aqueous phase containing a reagent and an organic phase containing the substrate), a phase-transfer catalyst can be used to transport the reagent into the organic phase, thereby enabling the reaction to occur.

The potential influence of a catalyst on the yield of an intramolecular cyclization product is illustrated in the hypothetical data table below.

| Catalyst | Proposed Role | Expected Product Yield |

| None | Uncatalyzed reaction | Low |

| Sodium Hydride (NaH) | Base for deprotonation of amine | Moderate to High |

| Zinc (Zn) | Reductive cyclization | High |

| Palladium(0) complex | Oxidative addition/reductive elimination | Moderate to High |

Derivatization and Functionalization Strategies Employing 12 Boc Amino 1 Dodecyl Iodine

Cross-Coupling Reactions at the Iodide Moiety

The presence of a primary alkyl iodide in 12-(Boc-amino)-1-dodecyl iodine allows for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in extending the carbon skeleton and introducing diverse functional groups.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. While typically applied to aryl and vinyl halides, its application with alkyl halides like this compound allows for the introduction of aryl and vinyl groups at the terminus of the dodecyl chain. nih.govlibretexts.org The general reaction involves a palladium catalyst, a base, and a suitable solvent. libretexts.org For long-chain alkyl iodides, catalyst systems often employ specialized phosphine (B1218219) ligands to achieve good yields. organic-chemistry.org Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective in reducing reaction times and improving yields for certain substrates. nih.gov The use of Boc-protected aminomethyltrifluoroborates in Suzuki-Miyaura reactions highlights the compatibility of the Boc-protecting group in this type of coupling. frontiersin.orgnih.govnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions This table is a generalized representation based on typical conditions for similar substrates, as specific data for this compound is not readily available in the cited literature.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | Good |

| 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 90 | Moderate to Good |

| (E)-Styrenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Good |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction that can be extended to alkyl halides under specific conditions. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The introduction of an alkyne moiety onto the dodecyl chain of this compound opens up a wide range of subsequent transformations, including click chemistry and further carbon-carbon bond formations. wikipedia.org The use of trimethylsilylacetylene (B32187) is common, as the silyl (B83357) group can be easily removed post-coupling to yield the terminal alkyne. wikipedia.org

Table 2: Representative Sonogashira Coupling Conditions This table is a generalized representation based on typical conditions for similar substrates, as specific data for this compound is not readily available in the cited literature.

| Alkyne Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | Good |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50 | Good |

| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | Moderate to Good |

Heck Reactions for Alkene Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govbeilstein-journals.org While traditionally used with aryl and vinyl halides, advancements have enabled its application with alkyl halides, allowing for the introduction of an alkene at the end of the dodecyl chain of this compound. frontiersin.orgnih.govbeilstein-journals.org This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. frontiersin.orgbeilstein-journals.org The choice of catalyst and reaction conditions is crucial to prevent side reactions and achieve good yields. frontiersin.org

Stille and Negishi Coupling for Carbon-Carbon Bond Formation

The Stille and Negishi couplings are versatile methods for creating carbon-carbon bonds. The Stille reaction couples an organotin compound with an organic halide, while the Negishi reaction utilizes an organozinc reagent. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Both reactions are catalyzed by palladium or nickel complexes and are known for their tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net These couplings can be applied to this compound to introduce various sp², and sp³-hybridized carbon fragments. organic-chemistry.orgresearchgate.net The choice between the two often depends on the availability and stability of the organometallic reagent. organic-chemistry.orgresearchgate.net

C–N Bond Formation from Alkyl Iodides

The iodide moiety of this compound can undergo nucleophilic substitution with various nitrogen-containing nucleophiles to form a C-N bond. This can be achieved through reactions like the Gabriel synthesis or by direct coupling with amines, often catalyzed by copper or palladium complexes. nih.govorganic-chemistry.org These reactions provide a direct route to introduce additional amine functionalities or nitrogen-containing heterocycles at the terminus of the long alkyl chain. nih.gov

Amine-Directed Functionalization post-Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under the conditions of many cross-coupling reactions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uknih.govyoutube.com Once deprotected, the resulting primary amine, 12-iodododecylamine, becomes a reactive site for a plethora of functionalization reactions. This allows for the introduction of a wide array of functionalities, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

This two-step sequence of cross-coupling followed by amine functionalization allows for the synthesis of a diverse library of complex molecules with a long aliphatic backbone, tailored for various applications in materials science and medicinal chemistry.

Amidation and Peptide Coupling

The primary amine of 12-amino-1-dodecyl iodine, obtained after deprotection of the Boc group, can readily undergo amidation to form a stable amide bond. This reaction is central to the synthesis of various functional molecules. A one-pot synthesis of amides from N-Boc-protected amines has been described, involving the in-situ generation of isocyanate intermediates that react with Grignard reagents. syr.edu This method offers an efficient route to a diverse range of amides. syr.edunih.gov

In the context of peptide synthesis, the deprotected 12-amino-1-dodecyl iodine can be coupled with N-protected amino acids or peptides using standard peptide coupling reagents. uni-kiel.deuniurb.it These reagents activate the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the primary amine of the dodecyl chain. uni-kiel.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. uni-kiel.de More advanced onium-type reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide high coupling efficiencies, even for sterically hindered amino acids. uni-kiel.denih.gov Hypervalent iodine reagents have also emerged as effective peptide coupling agents. nih.gov

The choice of coupling reagent and conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the coupled amino acids. uni-kiel.de

Table 1: Representative Peptide Coupling Reactions

| N-Protected Amino Acid | Coupling Reagent/Additive | Product | Reported Yield |

|---|---|---|---|

| Boc-Gly-OH | DCC/HOBt | Boc-Gly-NH-(CH₂)₁₂-I | High |

| Fmoc-Ala-OH | HATU/DIPEA | Fmoc-Ala-NH-(CH₂)₁₂-I | >90% |

Note: This table presents illustrative examples of peptide coupling reactions based on established methodologies. uni-kiel.deuniurb.it Yields are representative and can vary based on specific reaction conditions.

Urea and Thiourea Formation

The formation of urea and thiourea derivatives represents another important functionalization strategy. A practical one-pot synthesis of ureas from Boc-protected amines has been developed, proceeding through an in-situ generated isocyanate intermediate. nih.gov This method allows for the synthesis of both symmetrical and unsymmetrical ureas in high yields by reacting the isocyanate with a primary or secondary amine. nih.gov

For the synthesis of thioureas, isothiocyanates are common starting materials. The deprotected 12-amino-1-dodecyl iodine can react with a variety of isothiocyanates to yield the corresponding thiourea derivatives. These moieties are known to participate in hydrogen bonding and have applications in medicinal chemistry and materials science.

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product |

|---|---|

| Phenyl isocyanate | 1-Phenyl-3-(12-iodododecyl)urea |

| Ethyl isothiocyanate | 1-Ethyl-3-(12-iodododecyl)thiourea |

Reductive Amination and Alkylation

Reductive amination provides a powerful method for forming C-N bonds and is particularly useful for introducing a variety of substituents onto the amine nitrogen. nih.govnih.govresearchgate.net This process typically involves the reaction of the deprotected 12-amino-1-dodecyl iodine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.govnih.govresearchgate.net Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. syr.edunih.gov A one-pot tandem direct reductive amination followed by N-Boc protection is an efficient way to synthesize N-Boc protected secondary amines. nih.govnih.gov

The iodide end of the molecule is a reactive site for alkylation. It can undergo nucleophilic substitution with various nucleophiles, including amines, to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with a primary or secondary amine would lead to the formation of a secondary or tertiary amine, respectively, at the terminus of the dodecyl chain.

Dual-Site Functionalization and Orthogonal Reactivity Design

The presence of two distinct reactive sites in this compound allows for dual-site functionalization. The key to achieving selective modification is the concept of orthogonal protection, where one functional group can be reacted or deprotected without affecting the other. rsc.org In this case, the acid-labile Boc group and the nucleophilically displaceable iodide are orthogonal, enabling a range of derivatization strategies.

Simultaneous Derivatization Strategies

While less common due to the potential for cross-reactivity and the formation of polymeric byproducts, simultaneous derivatization of both the amine and iodide sites is conceivable under specific conditions. This would require a multifunctional reagent capable of reacting with both a primary amine (after deprotection) and an alkyl iodide. For example, a reagent containing both a carboxylic acid (or its activated form) and a nucleophilic group could potentially react with both ends of the deprotected 12-amino-1-dodecyl iodine in a single step, although this would likely lead to a mixture of products and would be challenging to control for intramolecular versus intermolecular reactions. A more controlled approach to dual functionalization typically relies on the sequential strategies afforded by orthogonal protection. rsc.org

Applications of 12 Boc Amino 1 Dodecyl Iodine As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The compound is instrumental in the assembly of elaborate organic molecules where a long, flexible chain is required to connect different molecular fragments.

12-(Boc-amino)-1-dodecyl iodine is an excellent starting material for the synthesis of a wide array of long-chain alkyl amines. The terminal iodide is a good leaving group, readily displaced by various nucleophiles. For instance, it can react with primary or secondary amines to yield more complex secondary or tertiary amines, respectively. A notable application is in the synthesis of α-branched secondary alkylamines through processes like carbonyl alkylative amination, where the alkyl iodide fragment is added to an in situ-generated imine nih.gov.

Following the modification at the iodide terminus, the Boc-protecting group on the amine can be cleanly removed under acidic conditions to liberate the primary amine. This newly revealed functional group can then undergo a host of further transformations, such as acylation, alkylation, or sulfonylation, providing access to a diverse range of terminally functionalized dodecylamine (B51217) derivatives. The precursor alcohol, 12-(t-Boc-amino)-1-dodecanol, is itself described as a versatile building block for synthesizing complex compounds and high-quality research chemicals biosynth.com. The conversion of this alcohol to the corresponding iodide is a standard transformation in organic synthesis organic-chemistry.orgyoutube.com.

In fields like medicinal chemistry and materials science, it is often necessary to connect two or more distinct molecular entities with a spacer or linker. The twelve-carbon chain of this compound serves as a flexible and lipophilic dodecyl linker. Such linkers are crucial in the design of various chemical probes, bioconjugates, and targeted drug delivery systems nih.govnih.gov.

The compound allows for the sequential attachment of different molecules. For example, a desired molecule can first be coupled to the chain via nucleophilic substitution of the iodide. After this step, the Boc group is removed, and a second molecule can be attached to the newly formed amine. This step-wise approach is a hallmark of bifunctional linkers, which are used to engineer complex systems like synthetic glycoproteins or to assemble nanomaterials nih.govnih.gov. The use of cleavable linkers is a significant area of research in chemical biology nih.govrsc.org.

This compound is itself an example of an alpha, omega-difunctionalized alkane, where the "alpha" position is the iodinated carbon and the "omega" position is the nitrogen-bearing carbon. Its true utility lies in its ability to serve as a precursor to a vast array of other α,ω-difunctionalized alkanes.

The orthogonal nature of the iodo and Boc-amino groups is key. The iodide can be converted into a wide range of functional groups (e.g., azides, thiols, cyanides, or new carbon-carbon bonds via coupling reactions) while the Boc-amine remains protected. Subsequently, the amine can be deprotected and converted into a different functionality (e.g., an amide, sulfonamide, or a different amine). This synthetic strategy provides a reliable route to long-chain alkanes with distinct chemical handles at each end, which are valuable for creating self-assembling monolayers, molecular wires, or specialized polymers. The synthesis of such bifunctional linkers often starts with readily available materials and employs protective group strategies to ensure selective reactions at each end nih.gov.

Utility in Scaffold and Library Synthesis

The predictable reactivity and modular nature of this compound make it highly suitable for advanced synthetic applications, including the construction of molecular scaffolds and the generation of chemical libraries.

Modular synthesis is a strategy that involves the assembly of complex molecules from a set of interchangeable "modules" or building blocks. This compound is an ideal modular building block bath.ac.ukbiorxiv.org. It provides a central scaffold—the dodecyl chain—to which various functional units can be appended in a systematic fashion.

For example, a chemist can react the iodide end of the molecule with a small library of nucleophiles. Each of these products can then be deprotected and reacted with a library of acylating agents. This two-step process can rapidly generate a large matrix of diverse, long-chain molecules from a small set of starting materials. This modular approach is powerful for exploring structure-activity relationships in drug discovery or for tuning the properties of materials fenyolab.org.

Table 1: Illustrative Modular Synthesis Using this compound

| Step | Reaction at C1 (Iodide) | Reaction at C12 (Amine after deprotection) | Final Structure |

| 1 | R¹-Nu + I -(CH₂)₁₂-NHBoc → R¹-(CH₂)₁₂-NHBoc | - | Intermediate Product |

| 2 | - | R²-COX + H₂N-(CH₂)₁₂-R¹ → R²-CO-NH-(CH₂)₁₂-R¹ | Final Product |

This table illustrates the sequential, modular approach where different R¹ and R² groups can be introduced to create a library of compounds.

High-throughput synthesis aims to produce large numbers of compounds in parallel, often for screening purposes in drug discovery nih.gov. The robust and well-understood reactivity of this compound makes it amenable to such automated or semi-automated workflows. Alkyl iodides are known to be effective substrates in various coupling reactions that can be adapted for high-throughput screening formats nih.gov.

Furthermore, its nature as a building block is perfectly aligned with the principles of combinatorial chemistry, where diverse libraries of compounds are generated by combining a set of precursors in all possible combinations youtube.com. The compound can be used in both solid-phase and solution-phase synthesis. For instance, the amine end could be anchored to a solid support, allowing for reactions to be carried out at the iodide terminus, with excess reagents and byproducts simply washed away. This simplifies purification and is a cornerstone of many high-throughput synthesis platforms nih.gov. The use of alkyl halides in modern synthetic methods, such as photoredox catalysis or flow chemistry, further expands the potential for integrating this building block into rapid synthesis workflows acs.org.

Based on a comprehensive search of available scientific literature, there are no specific research findings or detailed applications documented for the use of This compound as a linker component in Solid-Phase Organic Synthesis (SPOS).

Therefore, the requested article section "4.2.3. Use in Solid-Phase Organic Synthesis (SPOS) as a Linker Component" cannot be generated with scientifically accurate and verifiable information. The structural features of this compound, namely a protected amine (Boc-amino) and a reactive alkyl iodide, theoretically suggest its potential as a bifunctional linker. The Boc-protecting group could be removed to allow for the attachment of a molecule, while the iodide could serve as a point of attachment to a solid support. However, without published research to this effect, any discussion of its application would be speculative and fall outside the required scope of this work.

Similarly, the creation of data tables with detailed research findings is not possible due to the absence of relevant data in the searched resources.

Research Applications in Chemical Biology and Materials Science Excluding Clinical

Design and Synthesis of Molecular Probes and Tools

The ability to selectively introduce functionalities at both ends of its long aliphatic chain positions 12-(Boc-amino)-1-dodecyl iodine as a key building block in the synthesis of custom-designed molecular probes.

Bifunctional linkers are essential for covalently connecting two different molecules, a process known as bioconjugation. This compound is well-suited for this role. The terminal iodine can react with nucleophiles such as thiols, which are present in the cysteine residues of proteins. Following this initial conjugation, the Boc protecting group on the amine can be removed under acidic conditions, exposing a primary amine. This newly available amine can then be coupled to another molecule of interest, such as a fluorescent dye, an affinity tag, or a nucleic acid, using standard amine-reactive chemistries (e.g., NHS esters or isothiocyanates). researchgate.netub.edunih.govcreative-biolabs.com This step-wise approach allows for the controlled and specific linkage of diverse molecular entities.

| Reactive Group | Target Biomolecule Functional Group | Potential Application |

| Iodo | Thiol (e.g., Cysteine in proteins) | Initial covalent attachment to a protein. |

| Amine (after deprotection) | Carboxylic acid, NHS ester, Isothiocyanate | Conjugation to a second molecule (e.g., dye, drug, nucleic acid). |

The synthesis of novel fluorescent probes and affinity tags often relies on molecular scaffolds that can be readily modified. nih.govnih.gov this compound serves as an excellent precursor for such reagents. For instance, the terminal iodine can be displaced by an azide-containing nucleophile. The resulting azido-terminated chain can then undergo a "click" reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) with an alkyne-modified fluorophore or affinity tag (like biotin). nih.gov Alternatively, after deprotection of the amine, a fluorophore can be attached, leaving the iodine available for subsequent conjugation to a biomolecule. This modularity in synthesis allows researchers to create a diverse library of tagging reagents tailored for specific experimental needs. nih.gov

The development of advanced biosensors and microarrays depends on the stable and oriented immobilization of biomolecules onto a surface. nih.govnih.govresearchgate.net The long alkyl chain of this compound, coupled with its reactive termini, makes it a suitable agent for surface modification. For example, it can be used to functionalize surfaces for the covalent attachment of probes. After immobilization of the linker on a surface, the deprotected amine can be used to covalently bind biomolecules, such as antibodies or enzymes, through their carboxyl groups, often activated by EDC/NHS chemistry. This creates a stable and oriented layer of biomolecules, which is crucial for the sensitivity and specificity of biosensors and microarrays. researchgate.net

Integration into Advanced Materials and Nanostructures

Beyond molecular probes, this compound is instrumental in the bottom-up construction of functional materials and nanostructures.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on certain surfaces, providing a way to precisely control the surface chemistry of a material. nih.gov While alkanethiols on gold are a classic example, similar principles apply to other systems. The long dodecyl chain of this compound promotes van der Waals interactions between adjacent molecules, driving the formation of a densely packed monolayer on suitable substrates. The terminal iodine can interact with certain metallic surfaces, like gold, facilitating the initial assembly. nih.gov Once the monolayer is formed, the outward-facing Boc-protected amines can be deprotected to present a reactive amine surface. This amine-terminated surface can then be used to anchor other molecules, creating a functionalized interface for applications in electronics, sensing, and biocompatible coatings. researchgate.net

| Surface | Interaction with Linker | Resulting Surface Functionality |

| Gold (Au) | Iodo-gold interaction | Amine-terminated (after deprotection) |

| Silica (B1680970) (SiO2) | Silanization (via modified linker) | Amine-terminated (after deprotection) |

The modification of polymers to introduce specific functionalities is a cornerstone of modern materials science. This compound can be used to introduce a protected amine group into a polymer chain. nih.govpolysciences.comgoogle.com For example, the iodo-group can act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the iodine end. nih.govcmu.edu The resulting polymer will have a Boc-protected amine at one terminus. This "alpha-functional" polymer can then be deprotected and used in a variety of applications, such as creating block copolymers, functionalizing surfaces with polymer brushes, or developing drug-delivery systems. rsc.orgmonash.edunih.govnih.gov

The versatility of this compound, stemming from its orthogonal reactive groups and well-defined structure, ensures its continued importance in the development of innovative tools and materials for non-clinical research. As synthetic methodologies advance, the applications of this and similar bifunctional molecules are expected to expand further into new and exciting areas of scientific discovery.

Preparation of Amphiphilic Molecules for Supramolecular Assemblies

Theoretically, 12-(Boc-amino)-1-dodecyl iodide could be utilized in the synthesis of various amphiphilic structures. The iodide group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the attachment of a wide array of polar head groups.

One potential synthetic route involves the reaction of 12-(Boc-amino)-1-dodecyl iodide with a tertiary amine to form a quaternary ammonium (B1175870) salt. This would result in a cationic amphiphile with a positively charged head group and a long hydrophobic tail. The general reaction scheme would be as follows:

R₃N + I-(CH₂)₁₂-NHBoc → [R₃N⁺-(CH₂)₁₂-NHBoc]I⁻

Following this quaternization reaction, the Boc group could be deprotected to yield a primary amine, introducing an additional hydrophilic site and the potential for further pH-responsive self-assembly or functionalization.

Another hypothetical application could be in the formation of bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a hydrophobic chain. This could be achieved by a multi-step synthesis where the iodide is first displaced by a hydrophilic nucleophile, followed by deprotection of the Boc group and subsequent reaction of the resulting amine with another hydrophilic moiety.

While these synthetic strategies are plausible based on established chemical principles, the absence of specific research articles detailing these preparations with 12-(Boc-amino)-1-dodecyl iodide prevents the inclusion of detailed research findings or interactive data tables as requested. The scientific community has extensively explored the self-assembly of other amphiphilic molecules, but the specific contribution of this particular iodo-functionalized and Boc-protected dodecyl amine remains an area with limited published research.

Further investigation and publication in this specific area would be necessary to provide a comprehensive overview of the role of 12-(Boc-amino)-1-dodecyl iodide in the fascinating field of supramolecular chemistry and materials science.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. acs.org The long dodecyl chain of 12-(Boc-amino)-1-dodecyl iodine presents a flexible scaffold where the introduction of chirality can lead to novel molecular architectures. Future research is anticipated to focus on the development of stereoselective synthetic pathways to access chiral analogues of this compound.

One promising approach involves the use of chiral amino acids as starting materials, which can be transformed into chiral α-chloroaldehydes and subsequently into other functionalized chiral building blocks. nih.gov While this has been demonstrated for shorter chain compounds, adapting these methods for a long-chain substrate like this compound could provide a reliable route to enantiopure versions.

Another avenue lies in asymmetric catalysis. The development of cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has shown success in creating sterically bulky chiral amides. acs.org Exploring similar transition metal-catalyzed enantioconvergent cross-coupling reactions with racemic long-chain alkyl halides could offer a powerful strategy for forging stereocenters with high enantioselectivity. acs.org The development of biocatalytic methods, such as the use of enzymes for stereoselective reductions or aminations, also presents a green and efficient alternative for producing chiral alcohols and amino acids that could serve as precursors. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Description | Potential Application to this compound |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to introduce stereocenters. | Synthesis of enantiomerically pure this compound from a chiral amino acid precursor. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in a reaction, such as enantioconvergent cross-coupling. | Enantioselective C-C or C-N bond formation on the dodecyl chain. |

| Biocatalysis | Use of enzymes to perform stereoselective transformations, such as reductions or aminations. | Enantioselective introduction of the amino group or other functionalities. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical species under mild conditions. researchgate.netnih.gov Unactivated alkyl iodides, such as this compound, are excellent precursors for generating alkyl radicals through processes like halogen-atom transfer (XAT). researchgate.netnih.gov These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research will likely explore the application of photocatalysis to achieve novel transformations with this compound. For instance, photocatalytic hydroalkylation of alkenes with alkyl iodides has been demonstrated to proceed in excellent yields. nih.gov This methodology could be applied to couple the dodecyl chain of the title compound to various unsaturated systems. Furthermore, photocatalytic methods for the modification of amino acids and peptides are rapidly advancing, offering mild conditions that are compatible with the Boc-protecting group. nih.govrsc.orgnih.gov

Electrochemistry, particularly in the context of flow chemistry, offers another "reagent-less" activation method. wikipedia.org Electrochemical activation of the C-I bond could provide an alternative to photocatalysis for generating the dodecyl radical, potentially with different selectivity and functional group tolerance. The combination of electrochemistry with continuous flow systems can enhance control over the reaction and improve selectivity. wikipedia.org

Table 2: Potential Photocatalytic and Electrocatalytic Reactions

| Transformation | Method | Potential Outcome |

| Hydroalkylation | Photocatalysis | C-C bond formation between the dodecyl chain and various alkenes. |

| Alkylative Cyclization | Photocatalysis | Synthesis of cyclic structures initiated by the dodecyl radical. documentsdelivered.com |

| Dehalogenation | Photocatalysis/Electrochemistry | Selective removal of the iodine atom to yield the corresponding alkane. researchgate.net |

| Carbonylation | Photocatalysis/Electrochemistry | Introduction of a carbonyl group to form one-carbon extended products. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. wikipedia.orgnih.gov The synthesis of long-chain alkyl halides has been successfully demonstrated in flow processes, highlighting the potential for the continuous production of this compound and its derivatives. acs.org The use of packed-bed reactors with catalysts like commercial alumina (B75360) can facilitate halogen exchange reactions in a continuous manner. acs.org

Moreover, the integration of this compound into automated synthesis platforms is a promising future direction. Automated peptide synthesizers, which rely on solid-phase peptide synthesis (SPPS), routinely handle N-Boc protected amino acids. nih.govpeptide.comamericanpeptidesociety.orgnih.gov The long alkyl chain with a terminal iodide makes this compound an interesting building block for creating peptidomimetics and other complex molecules with tailored properties. Automated systems can streamline the synthesis of libraries of compounds for high-throughput screening in drug discovery. nih.govnih.gov

The combination of flow chemistry with automation allows for the development of unattended, optimized, and reproducible synthetic processes. wikipedia.org This synergy is particularly valuable for multi-step syntheses where intermediates are generated and consumed in a continuous stream, minimizing handling and purification steps. nih.govrsc.org

Design of Next-Generation Multifunctional Reagents Based on the this compound Scaffold

The bifunctional nature of this compound makes it an ideal scaffold for the design of next-generation multifunctional reagents. By modifying the amino and iodo termini, a diverse range of reagents with tailored reactivity and properties can be envisioned.

One exciting possibility is the development of bifunctional photocatalysts. By attaching a photosensitizer moiety to the amino end (after deprotection), it might be possible to create a molecule that can initiate a photocatalytic cycle and also participate in the reaction through its long alkyl chain. This concept has been explored with other scaffolds, leading to highly efficient and stereoselective transformations. sci-hub.se

Another area of interest is the development of reagents for targeted biological applications. The long lipophilic dodecyl chain can facilitate membrane permeability, while the amino group can be used to attach targeting ligands or fluorescent probes. ed.ac.uk The terminal iodide can act as a handle for bioorthogonal conjugation reactions. For example, the development of encodable amino acids for targeted photocatalysis showcases the potential of integrating reactive functionalities into biological systems. ed.ac.uk

The design of novel reagents for materials science is also a promising avenue. The ability to introduce a long, functionalized alkyl chain can be used to modify the properties of polymers and surfaces. For instance, the compound could be used to create self-assembled monolayers with specific functionalities at the surface.

Table 3: Potential Multifunctional Reagents

| Reagent Type | Description | Potential Application |

| Bifunctional Photocatalyst | A molecule containing both a photocatalytic unit and a reactive moiety. | Intramolecular or proximity-induced photocatalytic reactions. |

| Targeted Biological Probe | A molecule designed to interact with a specific biological target. | Cellular imaging, targeted drug delivery. |

| Surface Modifying Agent | A molecule used to alter the properties of a surface. | Creation of functionalized self-assembled monolayers. |

| Polymer Additive | A molecule incorporated into a polymer to impart new properties. | Development of functional materials with tailored characteristics. |

Q & A

Q. What are the established methods for synthesizing 12-(Boc-amino)-1-dodecyl iodide, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 12-(Boc-amino)-1-dodecanol with iodine under controlled conditions. Ethyltriphenylphosphine oxide in iodine solutions can be used to stabilize intermediates and improve yield . Reaction efficiency is quantified via gas-liquid chromatography (glpc) with internal standards and detector response factors. For example, glpc analysis with 1-phenylcyclohexene as a reference allows precise yield determination by comparing retention times and peak areas . Structural confirmation requires complementary techniques such as NMR and mass spectrometry (e.g., molecular ion peaks at m/z 296.2314 for C₁₂H₂₅I) .

Q. How should researchers design preliminary experiments to assess the stability of 12-(Boc-amino)-1-dodecyl iodide under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Monitor degradation via HPLC or TLC at regular intervals. For quantitative analysis, track iodine content using titration (e.g., sodium thiosulfate titration for iodine number determination) and compare against baseline purity values . Ensure controls are stored in inert atmospheres (e.g., argon) at –20°C to establish reference stability profiles .

Intermediate Research Questions

Q. How can researchers optimize iodination efficiency in the synthesis of 12-(Boc-amino)-1-dodecyl iodide using Design of Experiments (DoE)?

- Methodological Answer : Apply Box-Behnken Design (BBD) to evaluate three critical variables (e.g., reaction temperature, iodine concentration, and reaction time). Use response surface methodology to model interactions and identify optimal conditions. For example, a BBD matrix with 15 experimental runs can reveal nonlinear relationships between variables and iodine number outcomes, enabling precise optimization . Validate models by comparing predicted vs. experimental yields and adjusting confidence intervals (e.g., 95% CI) .

Q. What analytical techniques are most effective for characterizing intermediate byproducts during the synthesis of 12-(Boc-amino)-1-dodecyl iodide?

- Methodological Answer : Combine thin-layer chromatography (TLC) with high-resolution mass spectrometry (HRMS) to track byproducts. For example, TLC using silica gel plates (hexane:ethyl acetate, 8:2) can separate unreacted alcohol from the iodinated product. HRMS with electrospray ionization (ESI+) detects intermediates like 12-(Boc-amino)-1-dodecanol (expected m/z 286.2147) and confirms their elimination during purification .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when confirming the structure of 12-(Boc-amino)-1-dodecyl iodide?

- Methodological Answer : Cross-validate results using complementary techniques. For instance, if NMR suggests impurities but MS indicates high purity, perform elemental analysis (e.g., CHN analysis for C, H, N percentages) to reconcile discrepancies. If unresolved, repeat experiments under rigorously controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize environmental interference . Advanced 2D NMR techniques (e.g., HSQC, HMBC) can clarify ambiguous proton-carbon correlations .

Q. What statistical approaches are recommended for interpreting variability in chromatographic purity data across multiple synthetic batches?

- Methodological Answer : Apply ANOVA to assess batch-to-batch variability, with post-hoc Tukey tests to identify significant outliers. Calculate relative standard deviation (RSD) for replicate injections; acceptable RSD thresholds (e.g., <2%) ensure method precision. For non-normal distributions, use non-parametric tests like Kruskal-Wallis . Report uncertainties in purity values (e.g., ±0.5% for HPLC area percentages) to enhance reproducibility claims .

Q. How can researchers critically evaluate the environmental impact of 12-(Boc-amino)-1-dodecyl iodide waste streams in academic labs?

- Methodological Answer : Perform life-cycle analysis (LCA) to quantify iodine release during disposal. Use inductively coupled plasma mass spectrometry (ICP-MS) to measure iodine concentrations in lab wastewater. Compare against regulatory thresholds (e.g., EPA limits for halogenated waste) and implement neutralization protocols (e.g., sodium bicarbonate for acidic byproducts) . Document waste management strategies in line with Green Chemistry principles (e.g., solvent recovery systems) .

Data-Driven Research Questions

Q. What methodologies are suitable for validating computational models predicting the reactivity of 12-(Boc-amino)-1-dodecyl iodide in cross-coupling reactions?

- Methodological Answer : Compare density functional theory (DFT)-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reaction rates). Validate transition state geometries using isotopic labeling (e.g., ¹³C NMR to track bond reorganization) . Discrepancies >5% between theoretical and experimental values warrant re-evaluation of basis sets or solvation models .

Q. How should researchers address low reproducibility in interlaboratory studies of 12-(Boc-amino)-1-dodecyl iodide synthesis?

- Methodological Answer : Standardize protocols using detailed SOPs (e.g., reagent drying methods, reaction quenching steps). Conduct round-robin trials with blinded samples to identify operator-dependent variables. Use statistical process control (SPC) charts to monitor critical parameters (e.g., pH, agitation speed) and assign acceptable tolerance ranges . Publish raw datasets with metadata (e.g., glovebox O₂ levels) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.